Cuparene

説明

This compound has been reported in Perilla frutescens, Juniperus horizontalis, and other organisms with data available.

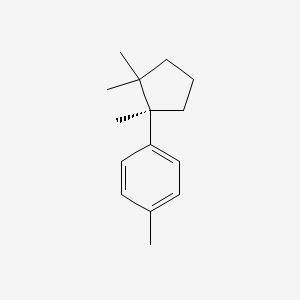

structure in first source

特性

IUPAC Name |

1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKPBCXNFNIJSV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168762 | |

| Record name | (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16982-00-6 | |

| Record name | (+)-Cuparene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16982-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuparene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-p-(1,2,2-trimethylcyclopentyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPARENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IR5X2B93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Cuparene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuparene is a naturally occurring sesquiterpenoid hydrocarbon with a characteristic woody and spicy aroma. It is found in the essential oils of various plants, including those from the Cupressaceae family, from which it derives its name. As a chiral molecule, it exists as two enantiomers, (+)-Cuparene and (-)-Cuparene. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on quantitative data and the experimental methodologies used for their determination. This information is critical for researchers in fields such as natural product chemistry, pharmacology, and fragrance science, as well as for professionals involved in drug development and chemical synthesis.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂ | [1][2][3][4][5] |

| Molecular Weight | 202.34 g/mol | [1][2][4] |

| Boiling Point | 267-269 °C at 760 mmHg[3]; 275 °C (lit.)[1][2][6][7][8][9] | [1][2][3][10][7][8][9] |

| Density | 0.937 g/mL at 20 °C (lit.) | [1][2][10][8][9] |

| Refractive Index | n20/D 1.523 (lit.) | [1][2][3][8][9] |

| Optical Rotation | [α]20/D +64±2°, neat | [1][2][8][9] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][3][8][9] |

| LogP (o/w) | 6.210[3]; 5.5 (XLogP3-AA)[11] | [3][11] |

| Vapor Pressure | 0.012 mmHg @ 25.00 °C (est) | [3] |

| Kovats Retention Index | 1500 (Semi-standard non-polar) | |

| Solubility | Soluble in alcohol; Insoluble in water (0.2199 mg/L @ 25 °C est) | [3] |

| Appearance | Colorless clear liquid (est) | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and established methodologies.

Boiling Point Determination (Capillary Method)

The boiling point of this compound can be determined using the capillary method, a technique suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the this compound sample.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is then immersed in a heating bath (Thiele tube).

-

The heating bath is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[1][8][12]

Density Measurement (Oscillating U-tube Method)

The density of liquid this compound can be accurately measured using a digital density meter that employs the oscillating U-tube principle, in accordance with ASTM D4052.[4][13]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Thermostatic control for the measuring cell

-

Syringe or automated sampler for sample injection

Procedure:

-

The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.

-

The measuring cell (the U-tube) is brought to and maintained at a constant temperature (e.g., 20 °C).

-

A small, bubble-free aliquot of the this compound sample is introduced into the U-tube.

-

The instrument measures the oscillation period of the U-tube filled with the sample.

-

The density of the sample is automatically calculated by the instrument based on the measured oscillation period and the calibration data.[5][14] The result is typically expressed in g/mL or kg/m ³.[4]

Refractive Index Measurement (Abbe Refractometer)

The refractive index of this compound, a measure of how light propagates through it, is determined using an Abbe refractometer.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D-line lamp, 589 nm)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is regulated to a constant temperature (e.g., 20 °C) using the circulating water bath.

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, single line.

-

The adjustment knob is then used to bring the borderline exactly to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.[9][15]

Optical Rotation Measurement (Polarimetry)

As a chiral molecule, the optical rotation of this compound is measured using a polarimeter. This property is crucial for distinguishing between its enantiomers.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a specific path length (e.g., 1 decimeter)

-

Sodium D-line lamp (589 nm) as the light source

-

Thermostatic control

Procedure:

-

The polarimeter is calibrated by measuring the optical rotation of a blank solvent (if the sample is in solution) or an empty cell (for a neat sample). This reading is set to zero.

-

The polarimeter cell is carefully filled with the neat this compound sample, ensuring no air bubbles are present in the light path.

-

The filled cell is placed in the polarimeter, and the temperature is allowed to equilibrate (e.g., 20 °C).

-

Light from the sodium lamp is passed through the sample.

-

The analyzer is rotated until the field of view, as seen through the eyepiece, appears uniformly illuminated or at a minimum intensity, depending on the instrument's design.

-

The observed angle of rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × d), where 'l' is the path length in decimeters and 'd' is the density of the neat liquid in g/mL.[7][16][17][18]

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point, the lowest temperature at which vapors of the material will ignite, is determined for this compound using a Pensky-Martens closed-cup tester, following a procedure similar to ASTM D93.[11][19]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heating source

-

Stirrer

-

Ignition source (e.g., a small flame or an electric igniter)

-

Thermometer

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid surface for a short, specified duration.

-

This process is repeated until a flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point of this compound.[2][6][20]

Mandatory Visualization

Caption: Experimental workflow for determining the physicochemical properties of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. store.astm.org [store.astm.org]

- 15. A Complete Guide to Refractometers [uk.rs-online.com]

- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 20. scimed.co.uk [scimed.co.uk]

An In-depth Technical Guide to the Structure and Stereochemistry of Cuparene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuparene is a naturally occurring sesquiterpenoid characterized by a unique aromatic and aliphatic chemical structure. This guide provides a comprehensive overview of the core structural and stereochemical features of this compound, including its IUPAC nomenclature, chemical formula, and the properties of its stereoisomers. Detailed experimental protocols that were instrumental in the elucidation of its structure are presented, alongside a summary of its known biological activities. This document aims to serve as a technical resource for professionals in the fields of chemical research and drug development.

Core Structure and Nomenclature

This compound is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₂.[1][2] Its structure consists of a p-tolyl group attached to a trimethylcyclopentyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name for the naturally occurring (+)-cuparene is 1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene.[1][3]

Table 1: Chemical and Physical Properties of (+)-Cuparene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂ | [1][2] |

| Molecular Weight | 202.34 g/mol | |

| CAS Number | 16982-00-6 | |

| Density | 0.937 g/mL at 20 °C | |

| Boiling Point | 275 °C | |

| Refractive Index | n20/D 1.523 | |

| Optical Rotation [α]20/D | +64° ± 2° (neat) |

Stereochemistry and Enantiomers

This compound possesses a single chiral center at the C1 position of the cyclopentyl ring, where the p-tolyl group is attached. This gives rise to two enantiomers: (+)-cuparene and (-)-cuparene.

-

(+)-Cuparene: This is the dextrorotatory enantiomer with an (R) configuration at the chiral center. Its full IUPAC name is (R)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.

-

(-)-Cuparene: This is the levorotatory enantiomer with an (S) configuration. Its full IUPAC name is (S)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.

The absolute configuration of the enantiomers was definitively established through enantioselective total synthesis.

Stereoisomers of this compound

Elucidation of Structure and Stereochemistry: Experimental Protocols

The determination of the intricate structure and stereochemistry of this compound has been a result of a combination of spectroscopic methods and, most decisively, total synthesis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.3 ppm), the methyl protons on the aromatic ring (around 2.3 ppm), and the aliphatic protons of the trimethylcyclopentyl ring, including the three methyl groups which would appear as singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the cyclopentyl ring, and the four methyl carbons.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would show a molecular ion peak (M+) at m/z 202, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl and other alkyl fragments from the cyclopentyl ring and benzylic cleavage.

Total Synthesis

The unambiguous determination of the structure and absolute stereochemistry of this compound was achieved through its total synthesis. Several synthetic routes have been developed, with enantioselective syntheses being crucial for establishing the (R) and (S) configurations of the enantiomers.

Enantioselective Synthesis of (-)-Cuparene from β-Cyclogeraniol:

One notable enantioselective synthesis of (-)-cuparene starts from β-cyclogeraniol. The key steps involve a Katsuki-Sharpless asymmetric epoxidation to introduce chirality, followed by a pinacollic rearrangement and a Robinson annulation.

Experimental Protocol Outline:

-

Asymmetric Epoxidation: β-Cyclogeraniol is subjected to a Sharpless asymmetric epoxidation to create a chiral epoxide.

-

Reagents: Titanium(IV) isopropoxide, diethyl tartrate (as a chiral ligand), and an oxidizing agent like tert-butyl hydroperoxide.

-

-

Pinacollic Rearrangement: The resulting epoxy alcohol undergoes a pinacol-type rearrangement to form a chiral ketone.

-

Robinson Annulation: The chiral ketone is then subjected to a Robinson annulation to construct the cyclopentane ring fused to the aromatic precursor.

-

Final Steps: Subsequent functional group manipulations, including methylation and aromatization, lead to the final (-)-cuparene product.

Key steps in the enantioselective synthesis of (-)-cuparene.

Biological Activities and Potential for Drug Development

This compound and its derivatives have attracted interest in the field of drug development due to their reported biological activities.

Neuroprotective Effects

Recent studies have demonstrated that certain this compound-type sesquiterpenes exhibit significant neuroprotective effects. For instance, derivatives isolated from the edible mushroom Flammulina filiformis have shown to protect human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine (6-OHDA)-induced cell death. This model is commonly used to study Parkinson's disease, suggesting a potential therapeutic avenue for neurodegenerative disorders. The reported EC₅₀ values for some of these compounds are in the low micromolar range, indicating potent activity.

Antimicrobial Activity

Various this compound-type sesquiterpenes have also been reported to possess antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi. While comprehensive quantitative data across a wide spectrum of microbes is still being compiled, the initial findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents.

References

A Technical Guide to the Natural Sources and Isolation of Cuparene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the sesquiterpene cuparene, detailing its prevalence in various plant species and fungi. It further outlines detailed methodologies for its isolation and purification, intended to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring sesquiterpenoid found in a variety of plant and fungal species. It contributes to the characteristic aroma of many essential oils and has been the subject of research for its potential biological activities. The concentration of this compound can vary significantly depending on the species, geographical location, and the part of the organism from which it is extracted.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for the presence of this compound and related sesquiterpenes in various natural sources.

| Plant/Fungus Species | Family/Order | Plant/Fungal Part | Percentage of this compound/Cuparene-type Sesquiterpenes in Essential Oil/Extract |

| Juniperus occidentalis | Cupressaceae | Heartwood | 1.5% |

| Cupressus sempervirens | Cupressaceae | Heartwood | 11-13% (this compound-type hydrocarbons) |

| Flammulina velutipes (Enokitake) | Physalacriaceae | Mycelial Culture | Not explicitly quantified, but a source of various this compound-type sesquiterpenes (enokipodins)[1][2][3][4] |

| Perilla frutescens | Lamiaceae | Leaves | Volatile oil yield of 0.08% to 0.96%, with this compound as a potential constituent[5] |

| Juniperus horizontalis | Cupressaceae | Not specified | Reported to contain this compound |

| Atlantic White Cypress (Chamaecyparis thyoides) | Cupressaceae | Not specified | A primary producer of this compound |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves two primary stages: extraction of the essential oil or crude extract from the raw material, followed by chromatographic purification to isolate the this compound.

Experimental Protocol 1: Isolation of this compound from Juniperus Species

This protocol outlines a general procedure for the isolation of this compound from the berries or needles of Juniperus species, a common source of this sesquiterpene.

1. Steam Distillation of Essential Oil

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is used.[6] The plant material (e.g., 100g of crushed juniper berries or needles) is placed in the distillation flask with water.[7]

-

Distillation Process: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils.[6] The steam and oil vapor mixture is then condensed. The distillation is typically carried out for a period of 3 to 6 hours.[8]

-

Collection: The condensed liquid, consisting of the essential oil and hydrosol, is collected. Due to their immiscibility, the essential oil will form a separate layer, which can be separated from the aqueous phase using a separatory funnel.[9] The collected essential oil should be dried over anhydrous sodium sulfate.

2. Fractional Distillation (Optional)

-

To enrich the this compound content, the crude essential oil can be subjected to fractional distillation under reduced pressure.[10] This process separates compounds based on their boiling points. This compound has a boiling point of approximately 275 °C at atmospheric pressure.[11] Vacuum distillation is preferred to prevent the degradation of thermolabile compounds.[10]

3. Chromatographic Purification

-

Column Chromatography: The essential oil or the enriched fraction is subjected to column chromatography for the final purification of this compound.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed. The separation is monitored by thin-layer chromatography (TLC).

-

-

Gas Chromatography (GC): The purity of the isolated this compound is confirmed using gas chromatography.[12][13] A non-polar capillary column is suitable for this analysis. The retention time of the isolated compound is compared with that of a this compound standard.

Experimental Protocol 2: Isolation of this compound-type Sesquiterpenes from Flammulina velutipes

This protocol is adapted from the methodology used to isolate enokipodins, which are this compound-type sesquiterpenes, from the mycelial culture of the fungus Flammulina velutipes.[1][2][3]

1. Fungal Culture and Extraction

-

Cultivation: The mycelia of Flammulina velutipes are cultured in a suitable liquid medium (e.g., malt peptone broth) under stationary conditions at 25 °C for an extended period (e.g., 45 days).[1]

-

Extraction: The culture medium is separated from the mycelia and extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.

2. Chromatographic Purification

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate.

-

Preparative TLC: Fractions containing the desired compounds are further purified by preparative thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane-ethyl acetate).

-

HPLC: Final purification can be achieved using high-performance liquid chromatography (HPLC) on a reversed-phase column with a mobile phase such as methanol-water.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenes, follows the mevalonate pathway. The key precursor is farnesyl pyrophosphate (FPP), which undergoes a series of cyclization reactions catalyzed by terpene synthases.

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

This guide provides a foundational understanding for researchers and professionals working with this compound. The detailed protocols offer a starting point for the isolation and purification of this sesquiterpene from its natural sources, enabling further investigation into its chemical properties and potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial this compound-type sesquiterpenes, enokipodins C and D, from a mycelial culture of Flammulina velutipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Research on effects of chemotype and components of Perilla frutescens leaf volatile oil I: different phenological periods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 7. oilextech.com [oilextech.com]

- 8. Essential Oil from Ether-Containing Plants of Juniper (Juniperus) and Spruce (Picea) Leaves by Distillation [scirp.org]

- 9. biotechjournal.in [biotechjournal.in]

- 10. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.muohio.edu [chemistry.muohio.edu]

- 12. greyhoundchrom.com [greyhoundchrom.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Cuparene Derivatives and Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuparene-type sesquiterpenoids are a significant class of natural products characterized by a unique bicyclic skeleton containing a cyclopentane ring fused to a substituted benzene ring. These compounds are predominantly found in fungi, particularly of the Flammulina genus, as well as in some liverworts and higher plants. Exhibiting a wide array of biological activities, including neuroprotective, antimicrobial, cytotoxic, and anti-inflammatory effects, this compound derivatives have emerged as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their biosynthetic pathway, detailed experimental protocols for their isolation and structure elucidation, and a summary of their biological activities supported by quantitative data.

Natural Occurrence of this compound Derivatives

This compound and its derivatives are biosynthesized by a variety of organisms, with fungi being a particularly rich source. The edible mushroom Flammulina velutipes is a well-documented producer of a series of highly oxygenated this compound-type sesquiterpenes known as enokipodins.[1][2][3] Other fungal species, such as those belonging to the genus Aspergillus, have also been reported to produce this compound derivatives.[2] In the plant kingdom, this compound has been identified in species like Perilla frutescens and Juniperus horizontalis.[4] Liverworts are another notable source of these sesquiterpenoids.

Table 1: Selected this compound Derivatives and Their Natural Sources

| Derivative Name | Natural Source | Reference(s) |

| This compound | Perilla frutescens, Juniperus horizontalis | [4] |

| Enokipodin A | Flammulina velutipes | [1] |

| Enokipodin B | Flammulina velutipes | [1] |

| Enokipodin C | Flammulina velutipes | [1][3] |

| Enokipodin D | Flammulina velutipes | [1][3] |

| Flamvelutpenoid A-D | Flammulina velutipes | [5] |

| Flammulinol A | Flammulina velutipes | [6] |

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives, like all sesquiterpenoids, originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).

The cyclization of FPP to the characteristic this compound skeleton is a key step catalyzed by a specific terpene synthase, often referred to as a this compound synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates, initiating with the ionization of FPP to a farnesyl cation. A subsequent intramolecular cyclization leads to the formation of the bicyclic this compound core. The exact mechanism and intermediates can vary slightly depending on the specific enzyme and organism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial this compound-type sesquiterpenes, enokipodins C and D, from a mycelial culture of Flammulina velutipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data of Cuparene: An In-Depth Technical Guide

Introduction

Cuparene is a naturally occurring sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₂. It is characterized by a cyclopentane ring fused to a substituted benzene ring. Found in a variety of essential oils, this compound and its derivatives are of interest to researchers in the fields of natural product chemistry, organic synthesis, and fragrance science. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data presented in a clear, tabular format are included to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Data Presentation

The mass spectrum of α-cuparene is characterized by a molecular ion peak and several fragment ions. The data presented below is a compilation from various sources.

| m/z | Relative Intensity (%) | Assignment |

| 202 | 25 | [M]⁺ (Molecular Ion) |

| 187 | 15 | [M - CH₃]⁺ |

| 159 | 20 | [M - C₃H₇]⁺ |

| 145 | 40 | [M - C₄H₉]⁺ |

| 132 | 100 | [C₁₀H₁₂]⁺ (Base Peak) |

| 131 | 95 | [C₁₀H₁₁]⁺ |

| 119 | 30 | [C₉H₁₁]⁺ |

| 105 | 50 | [C₈H₉]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or hexane, is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

GC-MS Experimental Workflow for this compound Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Data Presentation

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.08 | d | 8.0 | 2H | Ar-H |

| 6.95 | d | 8.0 | 2H | Ar-H |

| 2.29 | s | - | 3H | Ar-CH₃ |

| 1.80 - 1.60 | m | - | 4H | -CH₂-CH₂- |

| 1.25 | s | - | 3H | C(CH₃) |

| 0.95 | s | - | 3H | C(CH₃)₂ |

| 0.65 | s | - | 3H | C(CH₃)₂ |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule.

Data Presentation

| Chemical Shift (δ, ppm) | Assignment |

| 145.5 | Ar-C (quaternary) |

| 135.0 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 126.5 | Ar-CH |

| 49.0 | C (quaternary) |

| 42.0 | C (quaternary) |

| 38.5 | -CH₂- |

| 24.5 | -CH₂- |

| 29.0 | C(CH₃)₂ |

| 25.0 | C(CH₃)₂ |

| 21.0 | Ar-CH₃ |

| 20.5 | C(CH₃) |

Experimental Protocols

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR Experimental and Data Processing Workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

The IR spectrum of this compound shows characteristic absorptions for aromatic C-H, aliphatic C-H, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3010 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| 1610, 1515 | Medium | Aromatic C=C stretch |

| 1465, 1380 | Medium | C-H bend (methyl and methylene) |

| 815 | Strong | p-Disubstituted benzene C-H out-of-plane bend |

Experimental Protocols

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a solvent like carbon tetrachloride (CCl₄) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

-

FTIR Spectroscopy Experimental Workflow.

The Biological Activity of Cuparene-Containing Essential Oils: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuparene, a bicyclic sesquiterpene hydrocarbon, and its derivatives are significant constituents of various essential oils, notably from plants of the Cupressaceae family and certain fungi. These compounds have garnered considerable interest in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the current state of research on the biological activities of this compound-containing essential oils, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid in future research and drug development endeavors.

Antioxidant Activity

The antioxidant potential of essential oils is a key area of investigation, with implications for preventing oxidative stress-related diseases. While specific data on isolated this compound is limited, essential oils containing this compound derivatives have demonstrated notable antioxidant effects.

Quantitative Data for Antioxidant Activity

| Essential Oil/Compound | Assay | IC50 / EC50 Value | Reference Compound | IC50 of Reference |

| Cupressus arizonica fruit oil | DPPH | > 100 µg/mL | Quercetin | ~5 µg/mL |

| Cupressus arizonica leaf oil | DPPH | > 100 µg/mL | Quercetin | ~5 µg/mL |

| Enokipodins B and D | DPPH scavenging | Moderate activity | Not specified | Not specified |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of essential oils.

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

-

Sample Preparation: The essential oil is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate or a cuvette, a fixed volume of the DPPH working solution is mixed with various concentrations of the essential oil sample. A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample (without DPPH) are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader or a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Experimental Workflow: DPPH Assay

DPPH Assay Workflow

Antimicrobial Activity

This compound-type sesquiterpenes have demonstrated notable activity against various microorganisms, particularly Gram-positive bacteria and some fungi.

Quantitative Data for Antimicrobial Activity

| Compound/Essential Oil | Microorganism | MIC (Minimum Inhibitory Concentration) |

| Enokipodins A, B, C, D | Bacillus subtilis | >100 µM[1] |

| Enokipodins A, B, C, D | Staphylococcus aureus | >100 µM[1] |

| Enokipodins A, B, C, D | Escherichia coli | Inactive[2] |

| Enokipodins A, B, C, D | Cladosporium herbarum | Active[2][3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to the final inoculum density required for the assay.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of the essential oil is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum without the antimicrobial agent) and a negative control well (medium only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.

Experimental Workflow: Broth Microdilution for MIC

Broth Microdilution Workflow

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathway: NF-κB Inhibition by this compound

This compound is suggested to reduce inflammation by suppressing the NF-κB signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF-κB Inhibition by this compound

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the essential oil or compound. The substances are usually administered orally or intraperitoneally.

-

Induction of Edema: After a specific time following treatment (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the subplantar tissue of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema and Inhibition: The percentage of edema is calculated for each animal, and the percentage of inhibition of edema by the test substance is determined by comparing the treated groups with the control group.

Cytotoxic Activity

This compound-type sesquiterpenes have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Quantitative Data for Cytotoxic Activity

| Compound | Cell Line | IC50 Value |

| Enokipodins B and D | HepG2 (liver cancer) | Moderate activity[4] |

| Enokipodins B and D | MCF-7 (breast cancer) | Moderate activity[4] |

| Enokipodins B and D | A549 (lung cancer) | Moderate activity[4] |

| Enokipodins B and D | SGC7901 (gastric cancer) | Moderate activity[4] |

| Laur-2-ene-3,12-diol | KB, HepG2, MCF-7 | Not specified |

| This compound-3,12-diol | KB, HepG2, MCF-7 | Not specified |

Signaling Pathway: Apoptosis Induction

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of events regulated by Bcl-2 family proteins and executed by caspases.

Generalized Apoptosis Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the essential oil or compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

-

Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculation of Cell Viability and IC50: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

Essential oils containing this compound and its derivatives represent a promising source of bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. The available data indicate their involvement in antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. However, a significant portion of the current research focuses on the essential oils as a whole or on specific this compound derivatives other than the parent compound. To fully unlock the therapeutic potential of this compound, further studies are warranted to isolate and characterize the biological activities and mechanisms of action of pure this compound. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate such future investigations, contributing to a more comprehensive understanding of this important class of natural products.

References

Potential Therapeutic Applications of Cuparene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuparene, a naturally occurring sesquiterpenoid found in a variety of aromatic plants, has emerged as a molecule of significant interest in pharmaceutical research. Characterized by its unique bicyclic structure, this compound and its derivatives have demonstrated a spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a volatile organic compound belonging to the class of sesquiterpenes, which are fifteen-carbon isoprenoids. It is a constituent of the essential oils of numerous plants, including those from the Cupressaceae and Juniperus genera. The growing body of scientific evidence suggests that this compound and its structural analogs possess promising pharmacological properties, making them attractive scaffolds for the development of new drugs. This document synthesizes the available preclinical data on the potential therapeutic applications of this compound, providing a foundation for future research and development efforts.

Cytotoxic Activity and Anticancer Potential

Several studies have investigated the cytotoxic effects of this compound-type sesquiterpenes and essential oils rich in this compound against various cancer cell lines. The data suggests a potential role for these compounds as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound-related compounds against different human cancer cell lines.

| Compound/Essential Oil | Cancer Cell Line | IC50 (µg/mL) | Citation |

| This compound-3,12-diol | KB (nasopharyngeal carcinoma) | 0.213 | [1] |

| Laur-2-ene-3,12-diol | KB (nasopharyngeal carcinoma) | 0.171 | [1] |

| Laur-2-ene-3,12-diol | MCF-7 (breast adenocarcinoma) | 0.184 | [1] |

| Cupressus sempervirens Essential Oil | NB4 (promyelocytic leukemia) | 333.79 | [2][3] |

| Cupressus sempervirens Essential Oil | HL-60 (promyelocytic leukemia) | 365.41 | [2][3] |

| Cupressus sempervirens Essential Oil | EACC (Ehrlich ascites carcinoma) | 372.43 | [2][3] |

| Cupressus sempervirens 'Stricta' Essential Oil | HepG-2 (hepatocellular carcinoma) | 4.44 | [4] |

| Cupressus sempervirens 'Stricta' Essential Oil | HCT-116 (colorectal carcinoma) | 6.29 | [4] |

| Cupressus sempervirens 'Stricta' Essential Oil | A-549 (lung carcinoma) | 6.71 | [4] |

| Cupressus sempervirens 'Stricta' Essential Oil | MCF-7 (breast adenocarcinoma) | 7.20 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for MTT cytotoxicity assay.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related sesquiterpenes have been investigated in various in vitro and in vivo models. These compounds appear to modulate key inflammatory pathways.

Quantitative Anti-inflammatory Data

The following table presents quantitative data on the anti-inflammatory effects of this compound-containing essential oils and related compounds.

| Compound/Essential Oil | Model | Dose | Inhibition of Edema (%) | Citation |

| Cupressuflavone | Carrageenan-induced paw edema (rat) | 40 mg/kg | 55 | [5] |

| Cupressuflavone | Carrageenan-induced paw edema (rat) | 80 mg/kg | 60 | [5] |

| Cupressuflavone | Carrageenan-induced paw edema (rat) | 160 mg/kg | 64 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound (e.g., this compound derivative) or vehicle is administered orally or intraperitoneally at a specific time before carrageenan injection.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.

-

Paw Volume Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Caption: Carrageenan-induced paw edema workflow.

Implicated Signaling Pathways

The anti-inflammatory effects of sesquiterpenes similar to this compound, such as β-caryophyllene, are often mediated through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some sesquiterpenes are thought to inhibit this pathway by preventing the degradation of IκB.

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a variety of cellular processes, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn promote the expression of inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. notulaebotanicae.ro [notulaebotanicae.ro]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the Bioactive Efficacy of Cupressus sempervirens ‘Stricta’ Essential Oil: Composition, In Vitro Activities, and In Silico Analyses [mdpi.com]

- 5. A Mechanistic Review on the Anti-inflammatory Effects of β-caryophyllene | Bentham Science [benthamscience.com]

- 6. researchgate.net [researchgate.net]

Review of Cuparene and its Analogues in Medicinal Chemistry: A Field with Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

The sesquiterpenoid cuparene, a naturally occurring hydrocarbon, and its structural analogues have emerged as a compelling yet underexplored scaffold in the field of medicinal chemistry. Characterized by a unique trimethylcyclopentyl moiety attached to a benzene ring, this structural framework presents a promising starting point for the development of novel therapeutic agents. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research into the synthesis and biological evaluation of a diverse range of this compound analogues. While the parent compound has been isolated from various natural sources, its journey into the realm of medicinal chemistry, through systematic structural modification and biological screening, appears to be in its nascent stages.

This technical guide aims to synthesize the currently available information on this compound and its derivatives, highlighting the limited yet intriguing findings and underscoring the vast, untapped potential that this chemical class holds for drug discovery. Due to the limited specific data on this compound analogues, this review will also draw parallels from the broader class of sesquiterpenoids to infer potential avenues for future research.

The this compound Core: A Foundation for Discovery

This compound is a sesquiterpenoid hydrocarbon with the chemical formula C15H22. Its structure features a distinctive 1,2,2-trimethylcyclopentyl group bonded to a toluene ring. This unique arrangement of a compact, sterically hindered aliphatic ring system and an aromatic moiety provides a three-dimensional architecture that is ripe for chemical exploration.

Synthesis of the this compound Scaffold

While the synthesis of the parent this compound molecule has been achieved, the literature is largely silent on the systematic synthesis of a library of its analogues for medicinal chemistry purposes. One notable report details the isolation of a novel brominated this compound-derived sesquiterpene ether, 8,10-dibromo-3,7-epoxy-laur-13-ol, from the red alga Laurencia sp.[1]. The structural elucidation of this natural product provides insights into potential modifications of the this compound core, such as halogenation and etherification, which could be explored in a medicinal chemistry context to modulate biological activity.

The photomediated asymmetric synthesis of (-)-cuparene has also been reported, offering a potential route for accessing chiral analogues[2]. This is particularly relevant as stereochemistry often plays a crucial role in the biological activity and selectivity of drug candidates.

Biological Activities: A Glimpse into Potential Applications

Direct evidence for the biological activities of a wide array of this compound analogues is limited. However, the broader class of sesquiterpenoids, to which this compound belongs, is well-known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This suggests that the this compound scaffold could serve as a valuable template for the design of new agents targeting these therapeutic areas.

Anticancer Potential

While no specific studies on the anticancer activity of a series of this compound analogues were found in the reviewed literature, the cytotoxicity of various other sesquiterpenoids and related compounds has been extensively investigated. For instance, norbornene-based derivatives, which share some structural similarities with the bicyclic systems that can be conceptually derived from the this compound framework, have shown promising antitumoral efficacy[3]. The evaluation of synthetic compounds against various cancer cell lines, such as HeLa, Hep-G2, MCF7, and Lu-1, is a common practice to determine their cytotoxic potential, often reported as IC50 values[4]. Future research could involve the synthesis of this compound analogues and their screening against a panel of cancer cell lines to explore their potential as anticancer agents.

Antimicrobial and Anti-inflammatory Properties

The investigation of natural and synthetic compounds for antimicrobial and anti-inflammatory activities is a cornerstone of drug discovery[5][6][7][8]. The structural features of this compound, including its lipophilic nature, suggest that its analogues could possess antimicrobial properties by interacting with microbial cell membranes. Similarly, the anti-inflammatory potential of sesquiterpenoids is well-documented, often involving the modulation of key inflammatory pathways. Although no specific data on the antimicrobial or anti-inflammatory activity of a series of this compound analogues was found, this remains a promising and unexplored avenue for research. The synthesis and evaluation of this compound derivatives against a panel of bacterial and fungal strains, as well as in cellular models of inflammation, are warranted.

Structure-Activity Relationships (SAR) and Future Directions

The development of a clear structure-activity relationship (SAR) for this compound analogues is contingent on the synthesis and biological testing of a diverse library of compounds. Key structural modifications to explore could include:

-

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, hydroxyl, nitro, amino groups) on the benzene ring to modulate electronic properties and potential interactions with biological targets.

-

Aliphatic Ring Modification: Alteration of the substitution pattern on the cyclopentyl ring, including changes to the number and position of methyl groups, and the introduction of other functional groups.

-

Linker Modification: If the core is to be used as a scaffold, varying the point of attachment and the nature of any linkers to other pharmacophores.

A systematic approach to SAR would enable the identification of key structural features responsible for any observed biological activity and guide the design of more potent and selective analogues.

Experimental Protocols: A Call for Future Research

A critical component of any medicinal chemistry campaign is the detailed documentation of experimental protocols. For the future study of this compound and its analogues, this would entail:

-

General Synthetic Methodologies: Detailed procedures for the synthesis of the this compound scaffold and its subsequent functionalization. This would include reaction conditions, purification methods, and characterization of all new compounds using techniques such as NMR, mass spectrometry, and elemental analysis.

-

Biological Assays: Standardized protocols for evaluating the biological activity of the synthesized compounds. For example:

-

Anticancer Activity: Protocols for cell culture, cytotoxicity assays (e.g., MTT, SRB assays) to determine IC50 values against a panel of human cancer cell lines, and potentially mechanistic studies such as cell cycle analysis or apoptosis assays.

-

Antimicrobial Activity: Protocols for determining the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi using methods like broth microdilution.

-

Anti-inflammatory Activity: Protocols for in vitro assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based models (e.g., LPS-stimulated macrophages).

-

Visualizing the Path Forward: A Hypothetical Workflow

To guide future research in this area, a logical workflow can be envisioned. This workflow would start with the synthesis of a library of this compound analogues, followed by a cascade of biological screening and lead optimization.

Figure 1. A proposed experimental workflow for the medicinal chemistry exploration of this compound analogues.

Conclusion

The medicinal chemistry of this compound and its analogues represents a largely uncharted territory with significant potential for the discovery of novel therapeutic agents. The unique structural features of the this compound core provide a solid foundation for the design of new molecules with diverse biological activities. The current lack of extensive research in this area presents a clear opportunity for medicinal chemists to make a substantial impact. A systematic approach involving the synthesis of a diverse library of analogues, followed by comprehensive biological evaluation and SAR studies, is essential to unlock the therapeutic potential of this fascinating class of sesquiterpenoids. The insights gained from such studies could pave the way for the development of new drugs to address unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders. The scientific community is encouraged to direct its efforts towards this promising, yet underexplored, frontier of medicinal chemistry.

References

- 1. A novel brominated this compound-derived sesquiterpene ether from the red alga Laurencia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Enantioselective Synthesis of (+)-Cuparene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cuparene is a sesquiterpene natural product characterized by a cyclopentane ring bearing two adjacent quaternary carbon centers, one of which is a stereocenter. Its unique structural features and the challenge associated with the construction of the sterically congested quaternary stereocenter have made it a popular target for asymmetric synthesis. This document provides detailed application notes and protocols for the enantioselective synthesis of (+)-cuparene, focusing on a robust and efficient palladium-catalyzed asymmetric conjugate addition as the key stereochemistry-determining step.

Introduction

The enantioselective synthesis of complex molecules with high stereochemical control is a cornerstone of modern organic chemistry and drug development. (+)-Cuparene, a member of the cuparene family of sesquiterpenoids, presents a significant synthetic challenge due to the presence of a sterically hindered quaternary stereocenter. Various strategies have been developed to address this challenge, including chiral auxiliary-mediated approaches, enzymatic resolutions, and catalytic asymmetric methods. Among these, catalytic asymmetric conjugate addition has emerged as a powerful and atom-economical strategy for the construction of the chiral quaternary center.

This application note details a highly effective method for the synthesis of (+)-cuparene, commencing with the palladium-catalyzed asymmetric 1,4-addition of a tolylboronic acid to a cyclic enone to establish the key quaternary stereocenter. The resulting intermediate, (+)-α-cuparenone, is then converted to the target molecule, (+)-cuparene.

Key Methodologies

The highlighted synthetic route to (+)-cuparene involves two main stages:

-

Palladium-Catalyzed Asymmetric Conjugate Addition: This crucial step establishes the chiral quaternary stereocenter. A chiral palladium complex catalyzes the 1,4-addition of 4-methylphenylboronic acid to 3-methyl-2-cyclopentenone, yielding (+)-α-cuparenone with high enantioselectivity.[1]

-

Conversion of (+)-α-Cuparenone to (+)-Cuparene: The ketone functionality of (+)-α-cuparenone is transformed into a methylene group to afford the final product, (+)-cuparene. This is typically achieved through a two-step sequence involving olefination followed by reduction.

Synthetic Workflow

Caption: Overall synthetic workflow for the enantioselective synthesis of (+)-cuparene.

Data Presentation

Table 1: Quantitative Data for the Enantioselective Synthesis of (+)-Cuparene

| Step | Reactants | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) |

| 1. Asymmetric Conjugate Addition[1] | 3-Methyl-2-cyclopentenone, 4-Methylphenylboronic acid | (+)-α-Cuparenone | Pd(II)-PyOx (pyridine oxazoline) complex | ~56 (overall for 2 steps from enone) | up to 90% |

| 2. Wittig Reaction | (+)-α-Cuparenone | Exo-methylene intermediate | Methyltriphenylphosphonium bromide, n-BuLi | High | N/A |

| 3. Hydrogenation | Exo-methylene intermediate | (+)-Cuparene | H₂, Pd/C | High | Maintained from step 1 |

| Overall | 3-Methyl-2-cyclopentenone | (+)-Cuparene | ~35 (in 3 steps) [1] | up to 90% |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Asymmetric Conjugate Addition to Synthesize (+)-α-Cuparenone

This protocol is based on the catalytic enantioselective addition of an arylboronic acid to an enone.[1]

Materials:

-

3-Methyl-2-cyclopentenone

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Chiral Pyridine-Oxazoline (PyOx) ligand

-

Solvent (e.g., anhydrous dioxane)

-

Base (e.g., potassium carbonate)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and the chiral PyOx ligand (6 mol%).

-

Add anhydrous dioxane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

To this solution, add 3-methyl-2-cyclopentenone (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

-

Heat the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (+)-α-cuparenone.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Protocol 2: Conversion of (+)-α-Cuparenone to (+)-Cuparene

This two-step protocol involves a Wittig olefination followed by hydrogenation.

Step 2a: Wittig Reaction

Materials:

-

(+)-α-Cuparenone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.1 equiv) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add a solution of (+)-α-cuparenone (1.0 equiv) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the exo-methylene intermediate.

Step 2b: Hydrogenation

Materials:

-

Exo-methylene intermediate from Step 2a

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., ethanol or ethyl acetate)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the exo-methylene intermediate (1.0 equiv) in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by GC-MS or NMR).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain (+)-cuparene. Further purification can be performed by column chromatography if necessary.

Logical Relationships in Asymmetric Catalysis

Caption: Logical diagram illustrating the principle of enantioselection in the key catalytic step.

Conclusion

The enantioselective synthesis of (+)-cuparene has been successfully achieved through a strategy centered on a palladium-catalyzed asymmetric conjugate addition. This method provides high enantioselectivity in the formation of the critical quaternary stereocenter. The detailed protocols provided herein offer a reproducible and efficient pathway for researchers in synthetic chemistry and drug development to access this challenging natural product. The modularity of this approach may also allow for the synthesis of various this compound analogues for further biological evaluation.

References

Application Notes and Protocols for the Total Synthesis of Cuparene

Audience: Researchers, scientists, and drug development professionals.

Introduction: